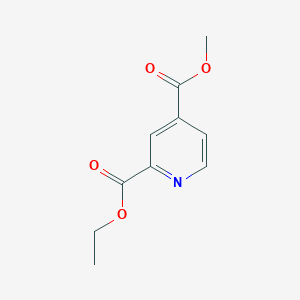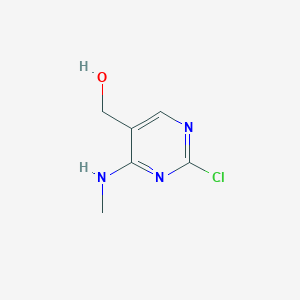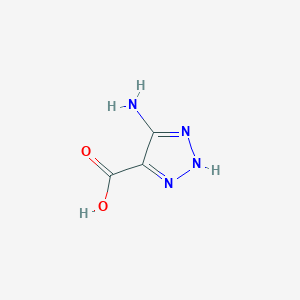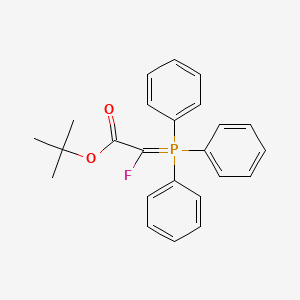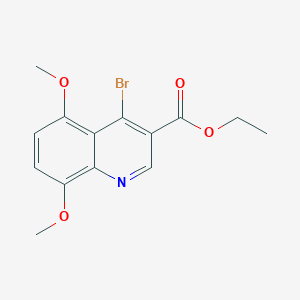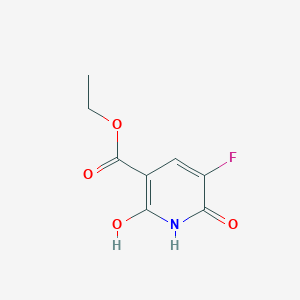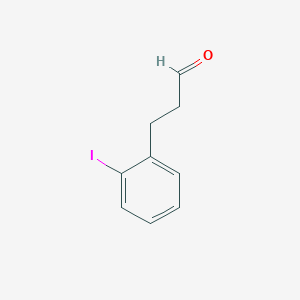
3-(2-Iodophenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Iodophenyl)propanal is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2-Iodophenyl)propanal can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzyl bromide with propanal in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The choice of reagents, solvents, and reaction conditions can be optimized to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Iodophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Iodophenyl)propanoic acid
Reduction: 3-(2-Iodophenyl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(2-Iodophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Iodophenyl)propanal involves its reactivity due to the presence of the aldehyde group and the iodine atom. The aldehyde group is susceptible to nucleophilic attack, while the iodine atom can participate in substitution reactions. These properties make it a versatile compound in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodophenylpropanal
- 3-Iodophenylpropanal
- 2-Methylpropanal
- 3-Methylbutanal
Uniqueness
3-(2-Iodophenyl)propanal is unique due to the specific positioning of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other similar compounds that may have different substitution patterns or functional groups.
Propriétés
Numéro CAS |
111373-32-1 |
|---|---|
Formule moléculaire |
C9H9IO |
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
3-(2-iodophenyl)propanal |
InChI |
InChI=1S/C9H9IO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 |
Clé InChI |
OUTNNQAXOVKJAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


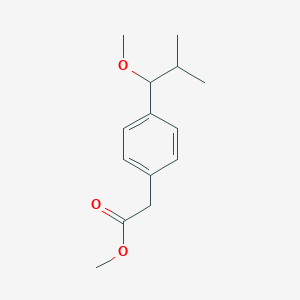
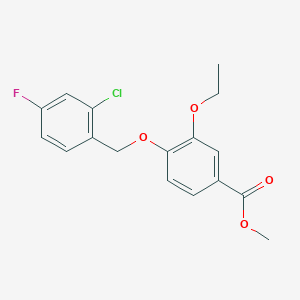

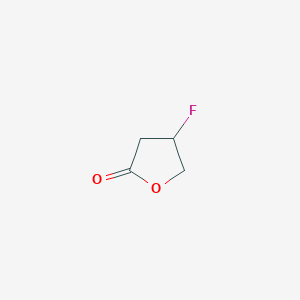
![4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)
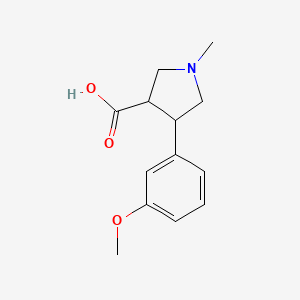
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptan-6-yl)aceticacid](/img/structure/B13024891.png)
![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
